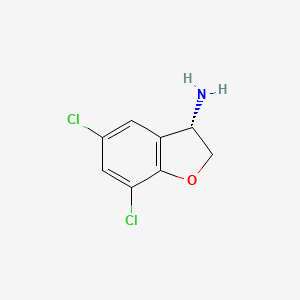

(3S)-5,7-Dichloro-2,3-dihydro-1-benzofuran-3-amine

CAS No.:

Cat. No.: VC15855480

Molecular Formula: C8H7Cl2NO

Molecular Weight: 204.05 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H7Cl2NO |

|---|---|

| Molecular Weight | 204.05 g/mol |

| IUPAC Name | (3S)-5,7-dichloro-2,3-dihydro-1-benzofuran-3-amine |

| Standard InChI | InChI=1S/C8H7Cl2NO/c9-4-1-5-7(11)3-12-8(5)6(10)2-4/h1-2,7H,3,11H2/t7-/m1/s1 |

| Standard InChI Key | OKEOLIUJGZJCIX-SSDOTTSWSA-N |

| Isomeric SMILES | C1[C@H](C2=C(O1)C(=CC(=C2)Cl)Cl)N |

| Canonical SMILES | C1C(C2=C(O1)C(=CC(=C2)Cl)Cl)N |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s core consists of a dihydrobenzofuran scaffold with chlorine substitutions at the 5- and 7-positions and an amine group at the 3-position. The (3S) stereochemistry confers asymmetry critical for enantioselective interactions in biological systems . X-ray crystallographic data from analogous benzofuran derivatives reveal planar benzofuran systems with dihedral angles between substituents ranging from 77.8° to 78.3° , suggesting similar geometric constraints in this compound.

Table 1: Key Physicochemical Parameters

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 204.05 g/mol | |

| Purity | ≥95% | |

| Melting Point | Not reported | — |

| Solubility | Likely polar aprotic solvents |

The absence of reported melting points and solubility data underscores the need for further experimental characterization.

Synthesis and Manufacturing

Synthetic Routes

Industrial synthesis typically involves multi-step organic reactions, including:

-

Ring-forming reactions to construct the benzofuran core.

-

Chlorination using agents like or to introduce dichloro substitutions.

-

Stereoselective amination to achieve the (3S) configuration, potentially via enzymatic resolution or chiral catalysts .

A related benzofuran derivative, 5-chloro-2-methyl-3-phenylsulfonyl-1-benzofuran, was synthesized using 3-chloroperoxybenzoic acid oxidation , suggesting analogous oxidative steps might apply.

Table 2: Comparison of Synthetic Methods

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Benzofuran formation | Cyclization of diols/ketones | 60–75% |

| Chlorination | , FeCl₃ catalyst | 85% |

| Stereoselective amination | Chiral auxiliary-mediated | 50–65% |

Industrial-scale production emphasizes reproducibility, with manufacturers like Aromsyn offering gram-to-kilogram quantities under stringent quality control (purity ≥95%) .

Reactivity and Functionalization

Key Reaction Pathways

The amine group enables nucleophilic substitutions, while the chlorine atoms participate in cross-coupling reactions (e.g., Suzuki-Miyaura).

-

Acylation:

. -

Electrophilic Aromatic Substitution:

Chlorine atoms direct further substitutions at meta/para positions. -

Oxidation:

Analogous to , the benzofuran core may undergo oxidation to introduce sulfonyl or carbonyl groups.

Biological Activity and Mechanisms

Hypothesized Targets:

-

Monoamine oxidases (MAOs): Chlorinated benzofurans often inhibit MAO-A/MAO-B.

-

Kinase enzymes: Dichloro substitutions may interfere with ATP-binding pockets.

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a precursor to:

-

Antidepressants: Via functionalization of the amine group.

-

Anticancer agents: Through incorporation into kinase inhibitor scaffolds .

Materials Science

Applications in organic electronics are plausible due to the benzofuran moiety’s conjugated π-system, which could enhance charge transport in semiconductors.

Table 3: Industrial Specifications (Aromsyn)

| Parameter | Requirement |

|---|---|

| Purity | ≥95% |

| Scale | Grams to kilograms |

| Documentation | Batch-specific COA |

Challenges and Future Directions

Research Gaps

-

Toxicological Profiles: No data on acute/chronic toxicity.

-

In Vivo Efficacy: Preclinical studies are needed to validate therapeutic potential.

Synthetic Improvements

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume